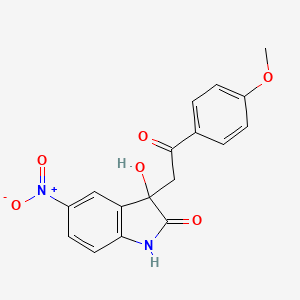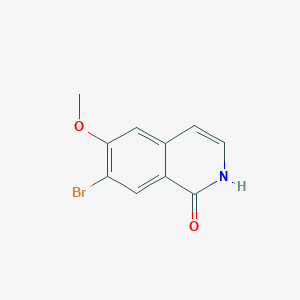
7-bromo-6-methoxyisoquinolin-1(2H)-one
概述
描述
7-Bromo-6-methoxyisoquinolin-1(2H)-one is a compound with notable interest in the fields of organic chemistry and medicinal research. Isoquinoline derivatives, such as this compound, are known for their diverse pharmacological properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-methoxyisoquinolin-1(2H)-one typically begins with a suitably substituted isoquinoline derivative. A common approach includes the bromination of 6-methoxyisoquinoline, followed by selective oxidation to introduce the ketone functionality. Reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane, with the reactions carried out under reflux conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely focus on scalable processes, optimizing reaction conditions to ensure consistent quality and yield. Methods might include continuous flow synthesis techniques to maintain reaction parameters and enhance safety.
化学反应分析
Types of Reactions
7-Bromo-6-methoxyisoquinolin-1(2H)-one can undergo a variety of reactions, including:
Oxidation: Further oxidation of the methoxy group.
Reduction: Reduction of the bromine or ketone groups.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Reagents such as lithium aluminum hydride (LiAlH₄) for reductions or potassium permanganate (KMnO₄) for oxidations are common. Reactions are often performed in solvents like ethanol or acetic acid under controlled temperatures.
Major Products Formed
Key products can include derivatives with modified functional groups, potentially enhancing or modifying the compound’s bioactivity.
科学研究应用
Chemistry
In chemistry, 7-bromo-6-methoxyisoquinolin-1(2H)-one serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biological research leverages the compound for its interactions with various biological targets, studying its effects on cellular processes and pathways.
Medicine
Medicinal chemistry explores this compound for its therapeutic potential, investigating its efficacy in treating various conditions due to its structural uniqueness and biological activity.
Industry
In industrial applications, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals, taking advantage of its reactive bromine and methoxy groups for further modifications.
作用机制
The biological activity of 7-bromo-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets, potentially binding to enzymes or receptors and modulating their activity. Its effects on cellular pathways are being explored to understand its potential therapeutic benefits.
相似化合物的比较
Comparison
Compared to similar isoquinoline derivatives, 7-bromo-6-methoxyisoquinolin-1(2H)-one stands out due to its unique combination of bromine and methoxy groups, which can significantly alter its reactivity and biological activity.
Similar Compounds
Other compounds in the same class include:
6-methoxyisoquinolin-1(2H)-one
7-bromoisoquinolin-1(2H)-one
Isoquinolin-1(2H)-one derivatives with various substitutions
This overview should give you a comprehensive understanding of this compound. Ready to dive into some more specifics or spin off to a new topic?
属性
IUPAC Name |
7-bromo-6-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCLYNSTMVCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282557 | |
| Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924271-34-1 | |
| Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924271-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-methoxy-1(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![BenzaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-3,4-diMethyl-](/img/structure/B3305719.png)
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B3305722.png)
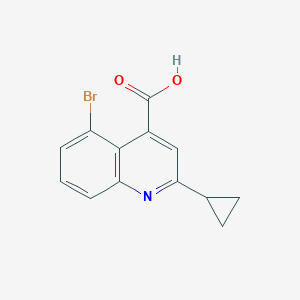
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B3305728.png)
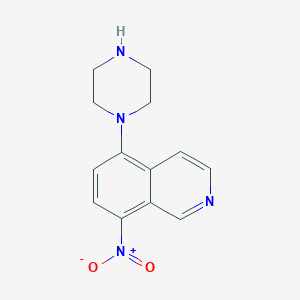
![3-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B3305735.png)
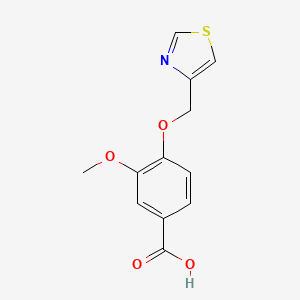
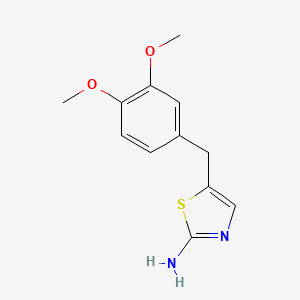

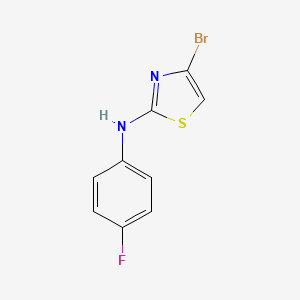
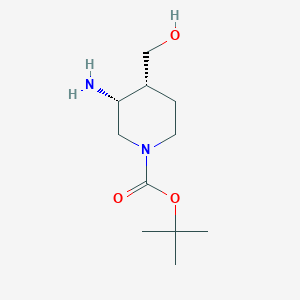
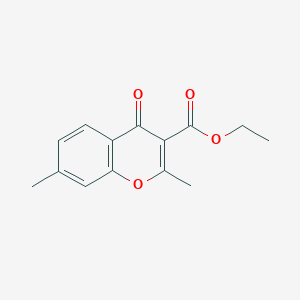
![1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3305791.png)
